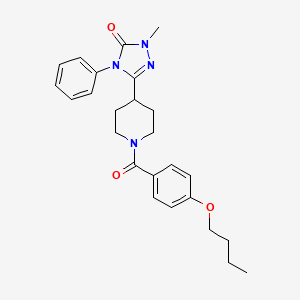
3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-(4-butoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic molecule that belongs to the class of triazole derivatives. This compound exhibits potential biological activity due to its unique structural features, including a triazole ring, piperidine moiety, and butoxybenzoyl group. These components may influence its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H30N4O3 with a molecular weight of approximately 398.507 g/mol. The presence of the triazole ring is significant as it is a common pharmacophore in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3 |
| Molecular Weight | 398.507 g/mol |
| CAS Number | 1797174-20-9 |
| SMILES | CCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
While specific mechanisms of action for this compound have not been extensively documented, the structural characteristics suggest potential interactions with various biological targets. The triazole ring is known for its ability to interact with enzymes and receptors, possibly influencing pathways related to inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Triazole derivatives are often evaluated for their antifungal properties. Compounds similar to this one have shown efficacy against various fungal pathogens by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Future studies are necessary to evaluate the specific antimicrobial activity of this compound.
Anticancer Potential
The piperidine and triazole components may contribute to anticancer activity by modulating pathways involved in cell proliferation and apoptosis. Research into related compounds indicates that modifications in their structure can enhance cytotoxic effects against cancer cell lines.
Neuropharmacological Effects
Given the presence of the piperidine moiety, this compound could potentially exhibit neuropharmacological effects. Piperidine derivatives have been associated with modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological activities:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, suggesting similar potential for this compound .
- Anticancer Studies : In vitro studies on piperidine-containing compounds revealed enhanced cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), indicating a need for further exploration of this compound's anticancer properties .
- Neuropharmacological Research : Compounds with piperidine structures have been shown to affect serotonin receptor activity, which may be relevant for mood disorders and neurodegenerative diseases .
Future Research Directions
Further investigation is warranted to fully elucidate the biological activity of This compound . Key areas for future research include:
- Synthesis and Characterization : Detailed synthesis protocols should be established to produce this compound in sufficient quantities for biological testing.
- In vitro and In vivo Studies : Comprehensive biological assays are needed to assess the efficacy and safety profile of the compound across various biological systems.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets will provide insight into its therapeutic potential.
Propiedades
IUPAC Name |
5-[1-(4-butoxybenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-3-4-18-32-22-12-10-20(11-13-22)24(30)28-16-14-19(15-17-28)23-26-27(2)25(31)29(23)21-8-6-5-7-9-21/h5-13,19H,3-4,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBFPQHRRVAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













